2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride

Description

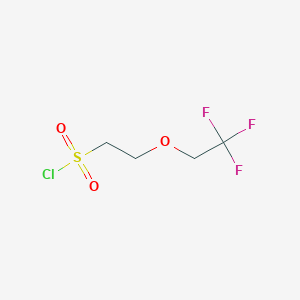

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride is a fluorinated sulfonyl chloride characterized by a trifluoroethoxy (-OCH2CF3) substituent attached to an ethanesulfonyl chloride backbone. This compound is structurally notable for its electron-withdrawing trifluoroethoxy group, which enhances the electrophilicity of the sulfonyl chloride (-SO2Cl) moiety, making it a reactive intermediate in organic synthesis.

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEGLFNPVBSABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-(2,2,2-Trifluoroethoxy)ethanethiol

The synthesis begins with the preparation of the thiol intermediate, 2-(2,2,2-trifluoroethoxy)ethanethiol , via nucleophilic substitution between 2,2,2-trifluoroethanol and 2-mercaptoethanol . This reaction is typically conducted under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) serves as the acid scavenger, facilitating the displacement of the hydroxyl group in trifluoroethanol by the thiolate ion.

Reaction Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or acetonitrile

- Temperature : 0–25°C (controlled to minimize side reactions)

- Time : 12–24 hours for complete conversion

The product is isolated via aqueous workup, with yields exceeding 85% under optimized conditions.

Oxidation to Sulfonyl Chloride

The thiol intermediate undergoes oxidation to the sulfonyl chloride using chlorine gas (Cl₂) in an aqueous hydrochloric acid (HCl) medium. This step demands precise control to prevent over-oxidation to sulfonic acids or hydrolysis of the sulfonyl chloride group.

Reaction Parameters :

- Oxidizing Agent : Cl₂ gas, bubbled through the reaction mixture

- Acid Concentration : 5–10% HCl (v/v)

- Temperature : 0–5°C (maintained to suppress side reactions)

- Time : 2–4 hours

The crude product is purified via fractional distillation or column chromatography, achieving purities >95%.

Reaction Mechanisms and Optimization

Nucleophilic Substitution Mechanism

The thiol formation proceeds via an SN₂ mechanism , where the thiolate ion attacks the electrophilic carbon adjacent to the trifluoroethoxy group. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group polarizes the C–O bond, accelerating the substitution.

Key Considerations :

- Base Selection : K₂CO₃ ensures mild basicity, avoiding decomposition of sensitive intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize the transition state without participating in side reactions.

Oxidation Pathway

Chlorine gas mediates the stepwise oxidation of the thiol (-SH) to sulfonyl chloride (-SO₂Cl):

- Formation of Disulfide (R-S-S-R) : Initial oxidation yields a disulfide intermediate.

- Chlorination : Cl₂ cleaves the S–S bond, introducing chlorine atoms to form -SO₂Cl.

Optimization Strategies :

- Temperature Control : Low temperatures (0–5°C) minimize hydrolysis of the sulfonyl chloride.

- Stoichiometry : Excess Cl₂ (1.2–1.5 equivalents) ensures complete conversion.

Industrial Manufacturing Processes

Industrial production scales the laboratory protocol while addressing challenges in yield, safety, and cost:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch glassware | Continuous-flow reactors |

| Temperature Control | Ice baths | Jacketed reactors with cryogenic cooling |

| Purification | Column chromatography | Distillation towers |

| Yield | 85–90% | 92–95% (optimized via recycling) |

Key Industrial Adaptations :

- Continuous-Flow Systems : Enhance mixing and heat transfer, reducing reaction times by 30–40%.

- Waste Management : Chlorine gas scrubbing systems neutralize unreacted Cl₂, ensuring environmental compliance.

Analytical Characterization

Post-synthesis analysis verifies the compound’s identity and purity:

Techniques :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : δ 3.8–4.2 (m, -OCH₂CF₃), δ 3.5–3.7 (m, -CH₂SO₂Cl)

- ¹³C NMR : δ 122–125 (q, -CF₃), δ 55–60 (-OCH₂-)

- Infrared (IR) Spectroscopy : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (C-F stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 226.59 ([M]⁺).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives:

Key Findings :

-

Reactions with amines proceed via a two-step mechanism: initial nucleophilic attack at the sulfur atom, followed by chloride elimination.

-

Steric hindrance from the trifluoroethoxy group reduces reaction rates with bulky nucleophiles .

Hydrolysis

Hydrolysis of the sulfonyl chloride group produces the corresponding sulfonic acid:

Conditions :

-

Solvent : Water or aqueous acetone

-

Temperature : 25–50°C

-

Catalyst : None required; reaction proceeds spontaneously in polar protic solvents.

Applications :

Elimination Reactions

Under basic conditions, elimination may compete with substitution:

| Base | Conditions | Byproduct | Mitigation Strategy |

|---|---|---|---|

| NaOH (excess) | Ethanol, reflux | Ethylene sulfone derivatives | Use milder bases (e.g., Et₃N) |

| KOH | High-temperature aqueous media | Polymerized products | Control stoichiometry and pH |

Mechanistic Insight :

Comparative Reactivity with Analogues

The trifluoroethoxy group enhances electrophilicity compared to other sulfonyl chlorides:

| Compound | Relative Reactivity | Thermal Stability |

|---|---|---|

| 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride | 1.0 (reference) | Moderate |

| Ethanesulfonyl chloride | 0.3 | High |

| Methanesulfonyl chloride | 0.1 | Very high |

Factors Influencing Reactivity :

-

Electron-withdrawing effect of the trifluoroethoxy group increases sulfur’s electrophilicity.

-

Steric effects from the ethoxy chain reduce accessibility to bulky nucleophiles .

Stability and Handling

-

Storage : Anhydrous conditions under inert gas (argon/nitrogen) at –20°C.

-

Decomposition Pathways : Hydrolysis to sulfonic acid (major), thermal elimination (minor) .

This compound’s versatility in nucleophilic substitutions and controlled reactivity make it invaluable in organic synthesis and materials science.

Scientific Research Applications

Pharmaceutical Development

- Intermediate in Drug Synthesis: The compound serves as an important intermediate in synthesizing various pharmaceutical agents. For instance, it has been utilized in developing alpha-1 adrenoceptor blockers such as silodosin, enhancing drug discovery efficiency .

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit enhanced antibacterial properties against Staphylococcus aureus, indicating its potential use in developing new antibiotics .

Material Science

- Coatings and Adhesives: The unique chemical properties of 2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride make it suitable for formulating advanced materials. Its incorporation into coatings improves durability and resistance to environmental factors .

Agricultural Chemicals

- Pest Control Solutions: The compound is also applied in developing agrochemicals that contribute to effective pest control while minimizing environmental impact. Its chemical stability and reactivity allow for the formulation of safer agricultural products .

Biotechnology

- Targeted Drug Delivery Systems: In bioconjugation applications, this compound aids in developing targeted drug delivery systems. This capability allows for more precise treatment options in medical therapies by improving the specificity of drug action .

Research Reagents

- Facilitating Chemical Reactions: As a reagent, it plays a crucial role in various chemical reactions within laboratory settings. It helps study complex biochemical pathways and reactions .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of fluoroaryl derivatives containing this compound. Results indicated that incorporating fluorine into the structure significantly enhanced antibacterial activity against S. aureus, demonstrating effective inhibition of bacterial growth through bioelectrochemical signal reduction.

Pharmacological Research

Research into sulfonyl chlorides similar to this compound has highlighted their potential in medicinal chemistry for developing new antibiotics and anti-inflammatory drugs. The trifluoroethyl groups' unique electronic properties may enhance interactions with biological targets .

Data Table: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs like silodosin; potential for new antibiotics |

| Material Science | Used in coatings and adhesives for improved durability |

| Agricultural Chemicals | Development of effective pest control solutions |

| Biotechnology | Aids in targeted drug delivery systems |

| Research Reagents | Facilitates various chemical reactions and studies of biochemical pathways |

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The trifluoroethoxy group imparts unique chemical properties to the compound, enhancing its reactivity and stability .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride with related compounds:

Key Observations:

- Trifluoroethoxy vs.

- Reactivity : Trifluoromethanesulfonyl chloride (CF3SO2Cl) exhibits higher volatility and density, making it suitable for reactions requiring aggressive electrophiles. In contrast, this compound may offer tailored reactivity for selective sulfonylation due to its extended alkoxy chain .

Research Findings and Industrial Relevance

- Surface Modification : Tresyl chloride (2,2,2-Trifluoroethanesulfonyl chloride) is employed to activate hydroxylated surfaces for bioconjugation, leveraging its reactivity toward amines and alcohols .

- Fluorine’s Role : Fluorinated sulfonyl chlorides are preferred in drug discovery for their ability to improve pharmacokinetic properties (e.g., membrane permeability, metabolic resistance) .

Biological Activity

2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride is a sulfonyl chloride compound that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C4H6ClF3O2S

- CAS Number : 212190-18-6

- Molecular Weight : 210.60 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2,2,2-trifluoroethoxy)ethanol with thionyl chloride, leading to the formation of the sulfonyl chloride. This method allows for the efficient production of the compound in high purity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | MIC (µM) |

|---|---|---|

| MA-1156 | 15 | 16 |

| MA-1115 | 14 | 32 |

| MA-1116 | 16 | 64 |

These results suggest that modifications in the chemical structure can influence antimicrobial efficacy significantly .

The proposed mechanism of action for sulfonyl chlorides like this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on the enzyme, thereby blocking their activity.

- Receptor Interaction : It may modulate receptor signaling pathways, which can lead to various biological effects including anti-inflammatory responses and potential antitumor activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluoroaryl derivatives. The results demonstrated that the incorporation of fluorine into the structure enhanced antibacterial activity against S. aureus, with significant reductions in bioelectrochemical signals indicating effective inhibition of bacterial growth .

- Pharmacological Applications : Research into similar sulfonyl chlorides has shown promise in medicinal chemistry, particularly for their potential use in developing new antibiotics and anti-inflammatory drugs. The unique electronic properties imparted by trifluoroethyl groups may enhance their interaction with biological targets .

Q & A

Basic Research Question

- ¹⁹F NMR : The trifluoroethoxy group (–OCF₂CF₃) shows a characteristic triplet near δ –75 ppm (J = 8–10 Hz) .

- ¹H NMR : Ethoxy protons (CH₂CH₂) appear as a multiplet at δ 3.8–4.2 ppm, while sulfonyl chloride protons resonate downfield .

- IR Spectroscopy : Strong S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ confirm sulfonyl chloride functionality .

Advanced Consideration : High-resolution mass spectrometry (HRMS) with ESI+ ionization provides precise molecular ion ([M+H]⁺) identification, critical for verifying synthetic intermediates .

How does the trifluoroethoxy group influence bioactivity in pharmaceutical intermediates?

Advanced Research Question

The trifluoroethoxy group enhances metabolic stability and lipophilicity in drug candidates. For example:

- Electron-Withdrawing Effects : Stabilizes adjacent sulfonyl groups, improving resistance to enzymatic degradation .

- Pharmacokinetics : Fluorine's hydrophobic character enhances blood-brain barrier penetration in CNS-targeting agents .

Case Study : Dexlansoprazole derivatives, which incorporate trifluoroethoxy motifs, show prolonged plasma half-lives due to reduced cytochrome P450 metabolism .

What strategies resolve racemic mixtures when using this compound as a chiral building block?

Advanced Research Question

- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Diastereomeric Salt Formation : Reaction with enantiopure amines (e.g., cinchonidine) to separate sulfonamide derivatives .

Optimization : Enantiomeric excess (ee) >98% can be achieved via iterative crystallization, monitored by polarimetry or chiral HPLC .

How do solvent polarity and temperature impact sulfonylation efficiency with nucleophiles?

Advanced Research Question

- Polar Aprotic Solvents : DMF or DMSO accelerates reactions with amines (e.g., anilines) via enhanced nucleophilicity but may increase hydrolysis risks .

- Temperature Effects : Elevated temperatures (40–60°C) improve kinetics for sterically hindered nucleophiles but require strict moisture control .

Advanced Research Question

- Impurity Profile : Includes unreacted alcohol precursor, sulfonic acid (hydrolysis product), and chlorinated byproducts .

- Analytical Methods :

Mitigation : Gradient elution protocols improve resolution of co-eluting impurities during HPLC analysis .

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Chemical-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl, SO₂) .

- Waste Disposal : Neutralize with cold sodium bicarbonate before disposal in halogenated waste containers .

Emergency Protocol : Immediate rinsing with copious water for spills or exposure, followed by medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.